![molecular formula C9H10O4 B12370910 Homovanillic acid-d3-1](/img/structure/B12370910.png)
Homovanillic acid-d3-1
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Overview
Description
Homovanillic acid-d3-1, also known as Vanilacetic acid-d3-1, is a deuterated form of homovanillic acid. Homovanillic acid is a major metabolite of dopamine, a neurotransmitter that plays a crucial role in the brain’s reward and pleasure systems. The deuterated form, this compound, is often used as an internal standard in mass spectrometry due to its stable isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of homovanillic acid-d3-1 typically involves the incorporation of deuterium into the homovanillic acid molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated methanol in the presence of a catalyst to replace the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity. The production is typically carried out in specialized facilities equipped to handle isotopic labeling and ensure the safety and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Homovanillic acid-d3-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its use in different scientific applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of vanillic acid-d3-1, while reduction can produce vanillyl alcohol-d3-1 .
Scientific Research Applications
Neuroscience Research
Role in Dopaminergic Activity:
Homovanillic acid is primarily used as a biomarker for dopamine metabolism. Research has shown that alterations in homovanillic acid levels can indicate changes in dopaminergic activity, which is crucial for understanding various neurological disorders.
- Case Study: Depression and HIV
A study investigated the relationship between homovanillic acid levels and depressive symptoms in people living with HIV. It found that lower concentrations of homovanillic acid correlated with higher depressive symptoms and neuroinflammation, suggesting its role in monitoring the psychological health of individuals with chronic illnesses .
Table 1: Summary of Findings on Homovanillic Acid in Depression Studies
Study Focus | Key Findings | Methodology |
---|---|---|
Depression in HIV patients | Lower levels of homovanillic acid linked to higher BDI-II scores | High-performance liquid chromatography (HPLC) |
Dopaminergic activity | Correlation between homovanillic acid and neuroinflammation | Immunoassays |
Psychiatric Disorders
Autism Spectrum Disorders:
Homovanillic acid levels have been studied in the context of autism spectrum disorders (ASD). A significant correlation was found between dietary supplementation and urinary levels of homovanillic acid in children with ASD.
- Case Study: Supplementation Impact
In a study involving 129 children with ASD, researchers assessed the impact of vitamin B and omega-6 fatty acids on homovanillic acid levels. Results indicated that supplementation significantly influenced these levels, which were associated with behavioral improvements .
Table 2: Impact of Supplementation on Homovanillic Acid Levels in ASD
Supplement Type | Effect on Homovanillic Acid Levels | Statistical Significance |
---|---|---|
Vitamin B | Increased levels | p = 1.64 × 10^-2 |
Omega-6 Fatty Acids | Increased levels | p = 1.50 × 10^-3 |
Metabolic Research
Biomarker for Metabolic Disorders:
Homovanillic acid serves as a valuable biomarker for metabolic profiling, particularly in studies examining nutrient absorption and metabolic disorders.
- Case Study: Metabolomics Research
Chromatographic techniques combined with mass spectrometry have been employed to evaluate metabolic changes involving homovanillic acid. This approach aids in identifying biomarkers for various metabolic conditions .
Table 3: Metabolic Profiling Using Homovanillic Acid
Analytical Technique | Application | Outcome |
---|---|---|
Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of urinary metabolites | Identification of metabolic disorders |
High-performance liquid chromatography (HPLC) | Quantification in cerebrospinal fluid (CSF) | Insights into neuroinflammation |
Mechanism of Action
Homovanillic acid-d3-1 exerts its effects primarily through its role as a metabolite of dopamine. The compound is produced by the action of monoamine oxidase and catechol-O-methyltransferase on dopamine. It acts as a marker for dopamine metabolism and is used to study the pathways and molecular targets involved in dopamine-related processes .
Comparison with Similar Compounds
Similar Compounds
Vanillylmandelic acid-d3-1: Another deuterated metabolite of catecholamines, used similarly in mass spectrometry.
3,4-Dihydroxyphenylacetic acid-d3-1: A deuterated form of another dopamine metabolite, used in similar applications.
Uniqueness
Homovanillic acid-d3-1 is unique due to its specific role in dopamine metabolism and its widespread use as an internal standard in analytical chemistry. Its stable isotopic labeling makes it particularly valuable for precise quantification in various scientific studies .
Properties
Molecular Formula |
C9H10O4 |
---|---|
Molecular Weight |
185.19 g/mol |
IUPAC Name |
2-(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i2D,3D,4D |
InChI Key |
QRMZSPFSDQBLIX-NRUYWUNFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC(=O)O)[2H])OC)O)[2H] |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)O |
Origin of Product |
United States |
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